

2,4-dicumylphenol chemical structure and properties

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Compound of Interest

Compound Name: 2,4-bis(2-phenylpropan-2-yl)phenol

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An In-depth Technical Guide to 2,4-Dicumylphenol: Synthesis, Characterization, and Applications

Introduction

2,4-Dicumylphenol is a sterically hindered phenolic compound of significant interest in the fine and specialty chemicals industries. Its unique molecular architecture, featuring two bulky cumyl (α,α -dimethylbenzyl) groups attached to the phenol ring, imparts a distinct set of properties that make it a valuable intermediate in the synthesis of advanced functional materials. Primarily, it serves as a critical building block for high-performance ultraviolet (UV) absorbers and as a potent antioxidant or polymerization inhibitor.^{[1][2][3][4]}

This guide provides a comprehensive technical overview intended for researchers, chemists, and material scientists. It moves beyond a simple recitation of properties to offer field-proven insights into its synthesis, purification, analytical characterization, and core mechanisms of action. The protocols and data presented herein are synthesized from established literature and patents to provide a self-validating framework for laboratory and developmental work.

Molecular Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental identity and physical characteristics. 2,4-Dicumylphenol is systematically named **2,4-bis(2-phenylpropan-2-yl)phenol**.^[5] The two cumyl substituents at the ortho and para positions relative to the

hydroxyl group create significant steric hindrance, a feature that is central to its function as an antioxidant and stabilizer.

Chemical Structure and Identifiers:

- IUPAC Name: **2,4-bis(2-phenylpropan-2-yl)phenol**[\[5\]](#)
- CAS Number: 2772-45-4[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₂₄H₂₆O[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Canonical SMILES: CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3[\[5\]](#)[\[6\]](#)
- InChIKey: FMUYQRFTLHAARI-UHFFFAOYSA-N[\[5\]](#)[\[6\]](#)

The key physicochemical properties of 2,4-dicumylphenol are summarized in the table below. These values are critical for designing synthesis, purification, and formulation processes.

Property	Value	Source(s)
Molecular Weight	330.46 g/mol	[5] [6] [7]
Appearance	Typically a solid at room temperature, can be handled as a liquid.	[1] [3]
Melting Point	63-67 °C	[6] [8] [9]
Boiling Point	441.1 °C at 760 mmHg; 190-206 °C at reduced pressure.	[6] [7] [8]
Density	~1.06 g/cm ³ at 20 °C	[6] [8]
Flash Point	~205 °C	[7] [8] [9]
Vapor Pressure	2.15E-08 mmHg at 25 °C	[8] [9]
LogP (Octanol/Water)	6.85 - 7.2	[3] [5] [7]

Synthesis and Purification

Principle of Synthesis: Friedel-Crafts Alkylation

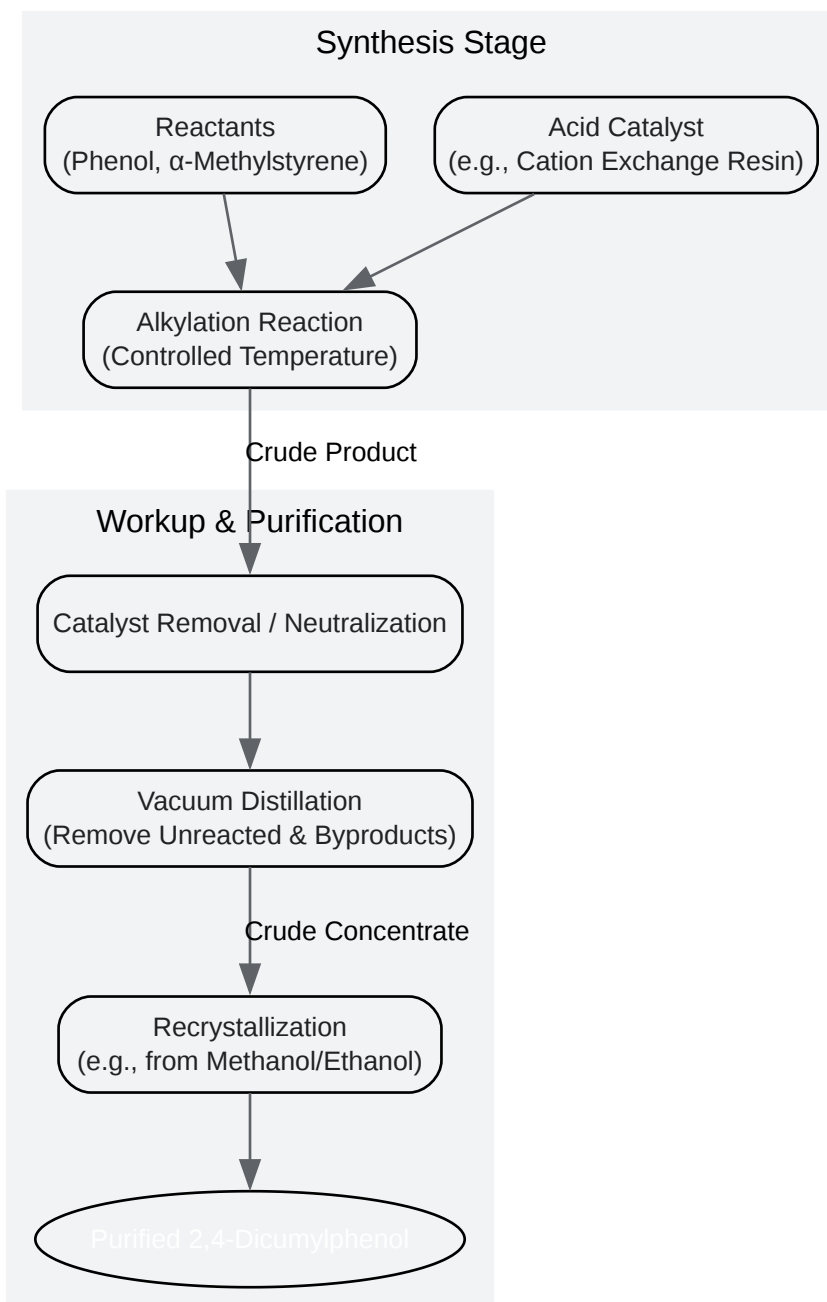
The industrial and laboratory synthesis of 2,4-dicumylphenol is predominantly achieved through the acid-catalyzed Friedel-Crafts alkylation of phenol with α -methylstyrene.^{[2][10]} The reaction proceeds via the protonation of the alkene (α -methylstyrene) by an acid catalyst to form a stable tertiary carbocation (the cumyl cation). This electrophile then attacks the electron-rich phenol ring. The hydroxyl group is an ortho-, para-directing activator, leading to substitution primarily at the C2 and C4 positions.

The choice of catalyst is critical for achieving high selectivity for the 2,4-disubstituted product over the monosubstituted (4-cumylphenol) or trisubstituted (2,4,6-tricumylphenol) byproducts.^{[2][11]} While strong mineral acids can be used, they often lead to poor selectivity and challenging workups.^[2] Modern methods employ solid acid catalysts like cation exchange resins or complex catalysts, which improve selectivity and simplify catalyst removal.^{[2][10]}

Synthesis and Purification Workflow

The overall process from starting materials to the purified product involves several key stages, as illustrated in the following workflow diagram.

Fig. 1: General Workflow for 2,4-Dicumylphenol Synthesis



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Caption: General Workflow for 2,4-Dicumylphenol Synthesis

Detailed Laboratory Synthesis Protocol

This protocol is a representative procedure adapted from methodologies described in patent literature.^[2]^[10]

Materials:

- Phenol (molar ratio: 1)
- α -Methylstyrene (molar ratio: 2.0 - 2.2)
- Catalyst: Strongly acidic macroporous cation exchange resin (e.g., Amberlyst 15), ~5-10% by weight of phenol.
- Nitrogen gas supply
- Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.

Procedure:

- Setup: Assemble the reaction apparatus under a nitrogen atmosphere to prevent oxidation.
- Charge Reactor: Add phenol and the acid catalyst to the reaction flask.
- Heating: Begin stirring and heat the mixture to 70-80 °C.
- Addition of Alkene: Add α -methylstyrene dropwise via the dropping funnel over 2-3 hours. The reaction is exothermic; control the addition rate to maintain the temperature between 90-110 °C.
- Reaction: After the addition is complete, maintain the reaction mixture at 100-120 °C for an additional 2-4 hours to ensure complete conversion.
- Catalyst Removal: Cool the reaction mixture to ~70 °C. Since the product can be viscous or solid at lower temperatures, filtration must be performed while it is still hot to remove the solid resin catalyst.^[2]
- Workup: The resulting crude product contains 2,4-dicumylphenol, unreacted materials, and byproducts like 4-cumylphenol. It is now ready for purification.

Detailed Purification Protocol: Vacuum Distillation and Recrystallization

Purification is essential to achieve the high purity (>99%) required for most applications. A two-step process is often most effective.^[11]

Step 1: Vacuum Distillation

- Setup: Assemble a vacuum distillation apparatus.
- Charge Still: Transfer the hot-filtered crude product into the distillation flask.
- Distillation: Apply vacuum (e.g., 10-30 mmHg).
 - A first fraction containing unreacted phenol and α -methylstyrene will distill at lower temperatures.
 - A second fraction, primarily 4-cumylphenol, will distill at an intermediate temperature (e.g., 80-220 °C at 30 mmHg).^[2]
 - The main fraction containing 2,4-dicumylphenol will distill at a higher temperature (e.g., 225-260 °C at 30 mmHg).^[2]
- Collection: Collect the main fraction. This product is significantly enriched but may require further purification.

Step 2: Recrystallization

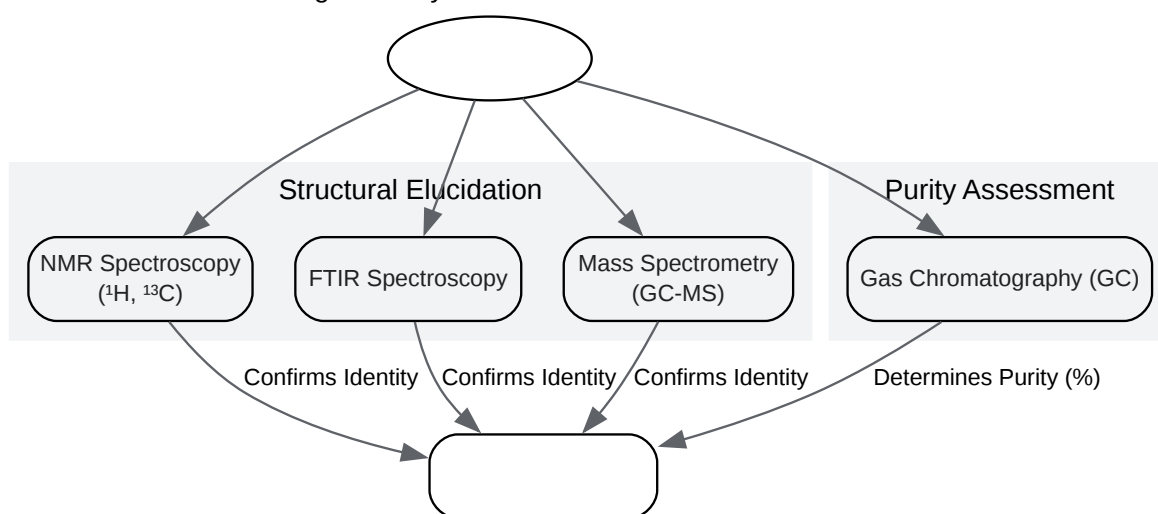
- Dissolution: Dissolve the distilled 2,4-dicumylphenol fraction in a minimal amount of hot solvent. A mixture of alcohols like methanol or ethanol is effective.^[12]
- Cooling: Slowly cool the solution to induce crystallization. Cooling to 0-5 °C in an ice bath will maximize yield.
- Filtration: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

- Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid. A purity of >99% can be achieved with this method.^[11]

Analytical Characterization

Verifying the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Fig. 2: Analytical Workflow for Product Validation



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Caption: Analytical Workflow for Product Validation

Spectroscopic Analysis Protocols

¹H NMR Spectroscopy (in CDCl₃):

- Protocol: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
- Expected Peaks:

- ~1.7 ppm (singlet, 12H): Four equivalent methyl groups ($-\text{C}(\text{CH}_3)_2$) from the two cumyl substituents.
- ~4.5-5.5 ppm (singlet, 1H): The phenolic hydroxyl proton ($-\text{OH}$). This peak is often broad and its position can vary with concentration.
- ~6.5-7.5 ppm (multiplet, 13H): A complex series of peaks corresponding to the 13 aromatic protons on the three phenyl rings.

FTIR Spectroscopy (ATR or KBr pellet):

- Protocol: Obtain a spectrum using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
- Expected Bands:
 - ~3500 cm^{-1} (broad): O-H stretching of the phenolic hydroxyl group.
 - ~3100-3000 cm^{-1} : Aromatic C-H stretching.
 - ~2970-2870 cm^{-1} : Aliphatic C-H stretching from the methyl groups.
 - ~1600, 1500, 1450 cm^{-1} : Aromatic C=C ring stretching vibrations.
 - ~1200 cm^{-1} : C-O stretching of the phenol.

Mass Spectrometry (GC-MS):

- Protocol: Inject a dilute solution of the sample (e.g., in dichloromethane) into a GC-MS system. Use electron ionization (EI).
- Expected Ions:
 - Molecular Ion (M^+): $m/z = 330$.
 - Key Fragment: A prominent peak at $m/z = 315$, corresponding to the loss of a methyl group ($[\text{M}-15]^+$), which is a characteristic fragmentation pattern for molecules with tertiary butyl or cumyl groups.^[5]

Chromatographic Analysis Protocol (GC)

Gas chromatography is an excellent method for determining the purity of 2,4-dicumylphenol and quantifying any residual byproducts like 4-cumylphenol.^[13]

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium, at a constant flow rate.
- Injector Temperature: 280 °C.
- Detector: Flame Ionization Detector (FID) at 300 °C.
- Oven Program:
 - Initial temperature: 150 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Hold: Maintain at 280 °C for 10 minutes.
- Interpretation: Under these conditions, 4-cumylphenol will elute before the larger, higher-boiling 2,4-dicumylphenol. Purity is calculated from the relative peak areas.

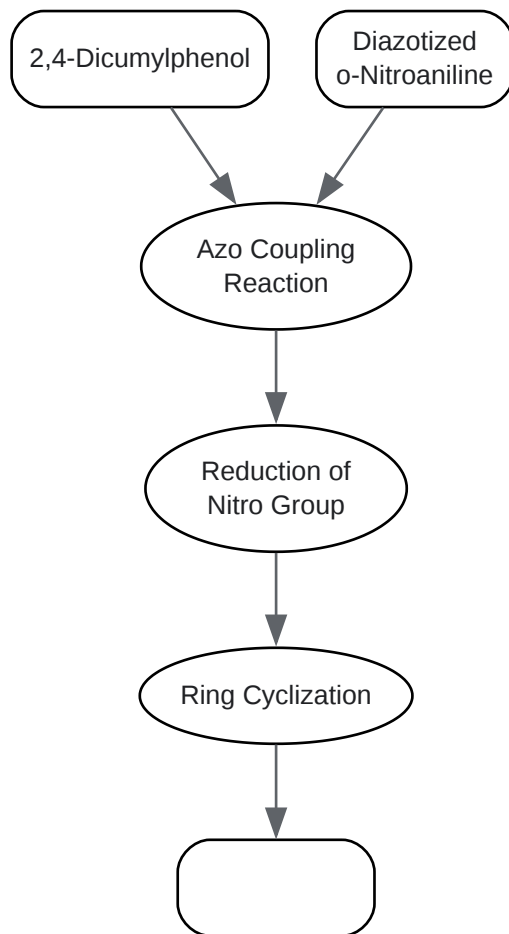
Core Applications and Mechanisms of Action

The utility of 2,4-dicumylphenol stems directly from its sterically hindered phenolic structure.

Intermediate for UV Stabilizers

A primary application of 2,4-dicumylphenol is as a precursor for hydroxyphenyl-benzotriazole UV absorbers, which are widely used to protect polymers like polycarbonate and polyesters from photodegradation.^{[2][4]} The synthesis involves coupling 2,4-dicumylphenol with a diazotized o-nitroaniline, followed by reduction of the nitro group and cyclization to form the benzotriazole ring.

Fig. 3: Synthesis of Benzotriazole UV Absorbers



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Caption: Synthesis of Benzotriazole UV Absorbers

The bulky cumyl groups enhance the compatibility of the final UV absorber with the polymer matrix and reduce its volatility, preventing it from leaching out over time.

Antioxidant and Polymerization Inhibitor

The hindered phenolic hydroxyl group is an excellent radical scavenger. In the presence of auto-oxidative processes, which degrade polymers, the phenol can donate its hydrogen atom to a reactive peroxy radical ($\text{ROO}\cdot$), neutralizing it and stopping the chain reaction.

Mechanism:

- Initiation: A polymer chain (R-H) forms a radical ($\text{R}\cdot$).

- Propagation: $R\bullet + O_2 \rightarrow ROO\bullet$ (Peroxy radical)
- Inhibition: $ROO\bullet + Ar-OH$ (2,4-Dicumylphenol) $\rightarrow ROOH + Ar-O\bullet$

The resulting phenoxy radical ($Ar-O\bullet$) is highly stabilized by resonance and by the steric hindrance from the adjacent cumyl groups. This steric shielding prevents the radical from initiating new oxidation chains, making 2,4-dicumylphenol an effective chain-breaking antioxidant.^[10]

Safety, Toxicology, and Environmental Profile

Hazard Identification and Safe Handling

According to the Globally Harmonized System (GHS), 2,4-dicumylphenol presents specific hazards.

- Eye Irritation: Causes serious eye irritation (H319).^[5]
- Aquatic Hazard: May cause long-lasting harmful effects to aquatic life (H413).^[5]

Recommended Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.^[14]
- Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.^[14]
- Respiratory Protection: In case of dust formation or aerosols, use an approved particulate respirator.^[14]
- Handling: Use in a well-ventilated area. Avoid release to the environment.^[14]

Toxicological Data

The toxicological database for 2,4-dicumylphenol is limited. Much of the available information is based on notifications to regulatory bodies and lacks detailed experimental reports.

Endpoint	Result	Source(s)
Acute Oral Toxicity	No data available	[14]
Acute Dermal Toxicity	No data available	[14]
Eye Irritation	Causes serious eye irritation	[5]
Carcinogenicity	No data available	-
Mutagenicity	No data available	-

Given the data gaps, it is prudent to handle this chemical with the care afforded to substances of unknown chronic toxicity.

Environmental Fate

- **Persistence and Degradability:** Detailed studies on the biodegradation of 2,4-dicumylphenol are not readily available in the public literature.[14] Its high LogP value suggests a strong tendency to adsorb to organic matter in soil and sediment.
- **Bioaccumulation:** The high LogP (6.85-7.2) indicates a potential for bioaccumulation in aquatic organisms.[3][5][7] The GHS classification of H413 (May cause long lasting harmful effects to aquatic life) supports this concern.[5] Therefore, releases into waterways should be strictly avoided.

Conclusion

2,4-Dicumylphenol is a high-value chemical intermediate whose utility is fundamentally linked to its sterically hindered phenolic structure. Its synthesis via Friedel-Crafts alkylation, while straightforward in principle, requires careful control of conditions and catalysts to achieve high selectivity. Proper purification through vacuum distillation and recrystallization is critical for obtaining the high-purity material needed for its primary applications in the production of advanced UV absorbers and as a polymer antioxidant. While effective in its functional roles, its potential for eye irritation and long-term aquatic toxicity necessitates rigorous adherence to safety protocols and environmental stewardship. This guide provides the foundational knowledge for scientists and engineers to work with this versatile molecule effectively and responsibly.

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